Cas no 928665-22-9 (Isoquinoline, 1-chloro-4-fluoro-5-nitro-)

Isoquinoline, 1-chloro-4-fluoro-5-nitro- structure
928665-22-9 structure
Product Name:Isoquinoline, 1-chloro-4-fluoro-5-nitro-
CAS No:928665-22-9
MF:C9H4ClFN2O2
MW:226.59166431427
CID:4332514
PubChem ID:76851869
Update Time:2025-07-17

Isoquinoline, 1-chloro-4-fluoro-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 1-chloro-4-fluoro-5-nitro-
    • 1-Chloro-4-fluoro-5-nitroisoquinoline
    • EN300-6495728
    • 972-769-9
    • DMB66522
    • isoquinoline,1-chloro-4-fluoro-5-nitro-
    • SCHEMBL1999461
    • 928665-22-9
    • Inchi: 1S/C9H4ClFN2O2/c10-9-5-2-1-3-7(13(14)15)8(5)6(11)4-12-9/h1-4H
    • InChI Key: VUTDHGJLHVFWJQ-UHFFFAOYSA-N
    • SMILES: C1(Cl)C2=C(C([N+]([O-])=O)=CC=C2)C(F)=CN=1

Computed Properties

  • Exact Mass: 225.9945332Da
  • Monoisotopic Mass: 225.9945332Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 58.7Ų

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Additional information on Isoquinoline, 1-chloro-4-fluoro-5-nitro-

Isoquinoline, 1-chloro-4-fluoro-5-nitro- (CAS No. 928665-22-9): A Comprehensive Overview

Isoquinoline, 1-chloro-4-fluoro-5-nitro-, identified by its CAS number 928665-22-9, is a fluorinated nitro heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and electronic properties. This compound belongs to the broader class of isoquinoline derivatives, which are known for their diverse biological activities and potential applications in drug development.

The molecular structure of Isoquinoline, 1-chloro-4-fluoro-5-nitro- features a benzene-like aromatic system with nitrogen atoms incorporated at the 1-position and a chlorine atom at the 4-position, further modified by a nitro group at the 5-position. This specific arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel pharmacophores. The presence of both fluorine and nitro substituents enhances the compound's reactivity and binding affinity to biological targets, which is crucial for developing effective therapeutic agents.

In recent years, there has been a growing interest in fluorinated nitro compounds due to their enhanced metabolic stability and improved bioavailability. The incorporation of fluorine atoms into organic molecules often leads to increased lipophilicity and resistance to enzymatic degradation, while nitro groups can serve as versatile functional handles for further chemical modifications. These attributes make Isoquinoline, 1-chloro-4-fluoro-5-nitro- an attractive candidate for exploring new drug candidates targeting various diseases.

One of the most compelling aspects of Isoquinoline, 1-chloro-4-fluoro-5-nitro- is its potential application in the development of anticancer agents. Isoquinoline derivatives have been extensively studied for their ability to inhibit tumor growth by targeting specific enzymes and signaling pathways involved in cancer progression. The fluorine and nitro substituents in this compound may enhance its interaction with key protein targets, such as kinases and transcription factors, thereby improving its efficacy as an anticancer therapeutic.

Recent studies have demonstrated that Isoquinoline, 1-chloro-4-fluoro-5-nitro- exhibits promising activity against several types of cancer cells. For instance, research has shown that it can induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic proteins. Additionally, it has been found to inhibit the proliferation of prostate cancer cells by disrupting key signaling pathways that promote tumor growth. These findings highlight the compound's potential as a lead molecule for developing novel anticancer drugs.

The synthesis of Isoquinoline, 1-chloro-4-fluoro-5-nitro- involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the functionalization of an isoquinoline core, followed by selective chlorination and nitration at specific positions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve regioselective modifications of the isoquinoline scaffold.

The role of computational chemistry in designing and optimizing derivatives like Isoquinoline, 1-chloro-4-fluoro-5-nitro- cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes of these compounds with biological targets with high accuracy. By leveraging computational methods, scientists can identify key interactions between the drug molecule and its target proteins, which is essential for designing more effective therapeutics.

In addition to its applications in oncology, Isoquinoline, 1-chloro-4-fluoro-5-nitro- has shown promise in other therapeutic areas. For example, it has been investigated for its potential antimicrobial properties against resistant bacterial strains. The unique structural features of this compound may allow it to interact with bacterial enzymes in ways that conventional antibiotics do not, providing a new avenue for combating infections caused by multidrug-resistant pathogens.

The pharmacokinetic properties of Isoquinoline, 1-chloro-4-fluoro-5-nitro- are also subjects of intense research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its therapeutic efficacy and minimizing potential side effects. Preclinical studies have provided valuable insights into these processes, suggesting that modifications to the molecular structure could improve its bioavailability and reduce toxicity.

The future prospects for Isoquinoline, 1-chloro-4-fluoro-5-nitro- are vast and exciting. Ongoing research aims to explore new synthetic routes that could enhance yield and scalability while maintaining high purity standards. Additionally, there is significant interest in developing novel derivatives with improved pharmacological profiles through structure-based drug design approaches.

In conclusion, Isoquinoline, 1-chloro-4-fluoro-5-nitro- (CAS No. 928665-22-9) represents a promising scaffold for developing next-generation therapeutics across multiple disease areas. Its unique structural features combined with its demonstrated biological activity make it a valuable asset in medicinal chemistry research. As our understanding of its mechanisms of action continues to grow, so too will its potential applications in human health.

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